Choline salicylate

Overview

Description

Choline salicylate is a non-steroidal anti-inflammatory drug (NSAID) that is the choline salt of salicylic acid. It is commonly used as an analgesic, antipyretic, and anti-inflammatory agent. This compound is effective in treating mild to moderate pain, fever, and inflammatory conditions such as arthritis, rheumatoid arthritis, and osteoarthritis . It is also used in teething gels for infants and in various topical formulations for oral discomfort .

Mechanism of Action

Target of Action

Choline salicylate primarily targets the cyclooxygenase enzyme (COX) . This enzyme plays a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

This compound exerts its therapeutic effects by inhibiting the COX enzyme . This inhibition disrupts the synthesis of prostaglandins, thereby alleviating pain and reducing fever. It also acts on the hypothalamus heat-regulating center to reduce fever .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting the COX enzyme, this compound prevents the conversion of arachidonic acid to prostaglandins. This results in decreased production of prostaglandins, leading to reduced inflammation, pain, and fever .

Result of Action

The inhibition of prostaglandin synthesis by this compound leads to several molecular and cellular effects. These include a decrease in inflammation and swelling, relief from mild to moderate pain, and reduction of fever . It is effective in the treatment of various conditions such as gout, rheumatic fever, rheumatoid arthritis, and muscle injuries .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been found to be stable in neutral and acid media, very stable in an oxidizing environment, but photolabile in solution . This suggests that exposure to light could potentially affect the stability and efficacy of this compound .

Biochemical Analysis

Biochemical Properties

Choline Salicylate belongs to the group of non-steroidal anti-inflammatory drugs (NSAID) derived from salicylic acid . By inhibiting prostaglandin synthesis, it shows anti-inflammatory, analgesic, and antipyretic effects on the hypothalamic heat control center . The analgesic activity, associated with hindering the transmission of pain impulses, is the effect of the peripheral and central action .

Cellular Effects

As a derivative of salicylic acid, it is known to have anti-inflammatory, analgesic, and antipyretic effects .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of prostaglandin synthesis . This leads to its anti-inflammatory, analgesic, and antipyretic effects .

Temporal Effects in Laboratory Settings

This compound has been qualified as practically stable in neutral and acid media, stable in an alkaline medium, very stable in an oxidizing environment, and photolabile in solution . The HPLC-MS/MS method was used to identify 2,3- and 2,5-dihydroxybenzoic acids as degradation products of this compound under the tested conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Choline salicylate can be synthesized by reacting choline base with salicylic acid in stoichiometric quantities. This reaction yields a solution of this compound. choline base is unstable and decomposes easily, leading to impure products and poor yields . An alternative method involves reacting choline bicarbonate with salicylic acid, which, although more expensive, provides a more stable product .

Industrial Production Methods: In industrial settings, this compound is typically produced by dissolving salicylic acid in a suitable solvent and then adding choline base or choline bicarbonate. The reaction mixture is then heated to facilitate the reaction. The product is isolated by removing excess water through distillation, followed by dilution with a polar solvent such as methanol, ethanol, or isopropanol, and precipitation with a nonpolar solvent like ether or benzene .

Chemical Reactions Analysis

Types of Reactions: Choline salicylate undergoes various chemical reactions, including hydrolysis, oxidation, and photodegradation. It is stable in neutral and acidic media but degrades in alkaline conditions and is highly photolabile .

Common Reagents and Conditions:

Hydrolysis: this compound is susceptible to hydrolytic degradation in aqueous media, hydrochloric acid, and sodium hydroxide.

Oxidation: It is very stable in oxidizing environments, such as in the presence of hydrogen peroxide.

Photodegradation: this compound degrades upon exposure to light, forming 2,3- and 2,5-dihydroxybenzoic acids as major degradation products.

Scientific Research Applications

Choline salicylate has a wide range of applications in scientific research:

Chemistry: It is used as a model compound in studies of ionic liquids and their properties.

Medicine: It is used in formulations for pain relief, anti-inflammatory treatments, and fever reduction It is also being investigated for its potential use in eye drops combined with hyaluronic acid for anti-inflammatory and regenerative purposes.

Comparison with Similar Compounds

- Aspirin (Acetylsalicylic Acid)

- Magnesium Salicylate

- Salsalate

- Diflunisal

- Bismuth Subsalicylate

Choline salicylate’s unique combination of choline and salicylic acid provides a balance of efficacy and reduced gastrointestinal side effects, making it a valuable compound in both clinical and research settings.

Biological Activity

Choline salicylate (CS) is a non-steroidal anti-inflammatory drug (NSAID) derived from salicylic acid, known for its analgesic, anti-inflammatory, and antipyretic properties. This compound has been widely studied for its biological activity, particularly its mechanism of action, pharmacokinetics, therapeutic applications, and potential adverse effects.

This compound exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, leading to a decrease in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a significant role in promoting inflammation, pain, and fever. By reducing prostaglandin levels, CS alleviates pain and inflammation at both peripheral and central levels .

Pharmacokinetics

This compound is rapidly absorbed across the buccal mucosa when administered orally. Studies indicate that it achieves peak plasma levels significantly faster than acetylsalicylic acid (aspirin), with absorption half-lives of approximately 0.1 hours compared to 0.36 hours for aspirin . The pharmacokinetic profile is summarized in the following table:

| Parameter | This compound | Aspirin |

|---|---|---|

| Absorption Half-life | 0.1 hours | 0.36 hours |

| Peak Plasma Level Time | 10 minutes | 120 minutes |

| Volume of Distribution | 0.15 L/kg | Not specified |

| Protein Binding | 80-90% | High |

| Metabolism | Glucuronidation | Hydroxylation |

| Elimination Half-life | 2-4 hours | 2-3 hours |

Therapeutic Applications

This compound has been used in various formulations, including oral gels and topical applications for treating conditions such as:

- Oral Ulcers : CS is commonly used in gel formulations to soothe oral mucosal lesions. Clinical studies have shown that it effectively reduces inflammation and promotes healing in oral ulcers .

- Pain Relief : It is indicated for mild to moderate pain relief due to its analgesic properties comparable to aspirin .

- Anti-inflammatory Treatment : CS is utilized in treating inflammatory conditions due to its ability to diminish inflammatory responses .

Case Studies and Clinical Findings

Several case studies highlight both the therapeutic benefits and potential risks associated with this compound:

- Refractory Gastric Ulceration : A case report described a patient who developed refractory gastric ulcers attributed to excessive use of an oral gel containing this compound. The patient's symptoms resolved upon discontinuation of the gel, emphasizing the importance of monitoring dosage .

- Childhood Toxicity : A safety report indicated that excessive application of this compound gel in children could lead to systemic toxicity resembling Reye’s syndrome, highlighting the need for cautious use in pediatric populations .

- Comparison with Aspirin : In a comparative study involving 50 subjects, this compound was found to induce significantly less gastrointestinal blood loss than aspirin while providing similar analgesic effects .

Adverse Effects

While this compound is generally well-tolerated, it can cause side effects similar to those of other NSAIDs, including:

- Gastrointestinal irritation

- Risk of Reye’s syndrome in children

- Allergic reactions in sensitive individuals

Monitoring for signs of salicylism (overdose) is essential, particularly in vulnerable populations such as infants and individuals with pre-existing gastrointestinal conditions .

Properties

IUPAC Name |

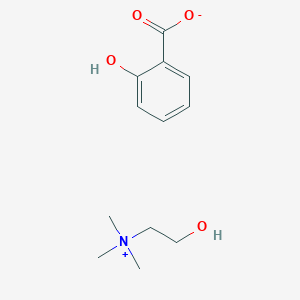

2-carboxyphenolate;2-hydroxyethyl(trimethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3.C5H14NO/c8-6-4-2-1-3-5(6)7(9)10;1-6(2,3)4-5-7/h1-4,8H,(H,9,10);7H,4-5H2,1-3H3/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDKCHVLMFQVBAA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.C1=CC=C(C(=C1)C(=O)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062103 | |

| Record name | (2-Hydroxyethyl)trimethylammonium salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Choline salicylate relieves pain by inhibition of prostaglandin synthesis and reduces fever by acting on the hypothalamus heat-regulating center. It also inhibits the generation of impulses through the inhibition of cyclooxygenase enzyme (COX),. Cyclooxygenase is involved in the production of prostaglandins, in response to injury and after various other stimuli. The prostaglandins promote pain, swelling, and inflammation. The choline salicylate decreases inflammation and pain by reducing the production of these prostaglandins in the area of the mouth it is applied to. | |

| Record name | Choline salicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14006 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

2016-36-6 | |

| Record name | Choline salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2016-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Choline salicylate [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Choline salicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14006 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, 2-hydroxybenzoate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2-Hydroxyethyl)trimethylammonium salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Choline salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.318 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLINE SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KD510K1IQW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.